molecular formula C20H25N3O4S B2874390 3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690643-90-4

3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide

Cat. No.: B2874390
CAS No.: 690643-90-4
M. Wt: 403.5
InChI Key: HILUYNGEMSBMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide is a chemical compound with the molecular formula C20H25N3O4S . It has a molecular weight of 403.4952 .

Scientific Research Applications

Cognitive Enhancing Properties

Research has highlighted the potential of certain benzenesulfonamide derivatives, such as SB-399885, in enhancing cognitive functions. SB-399885 has shown significant efficacy in reversing age-dependent deficits in spatial learning and memory in aged rats, indicating its potential utility in treating cognitive impairments associated with aging and possibly neurodegenerative diseases like Alzheimer's disease and schizophrenia. The cognitive enhancements observed are thought to be mediated through cholinergic function improvements, underscoring the therapeutic relevance of 5-HT6 receptor antagonists in cognitive disorders (Hirst et al., 2006).

Photodynamic Therapy Applications

Another domain where benzenesulfonamide derivatives show promise is in photodynamic therapy (PDT) for cancer treatment. Compounds such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups have demonstrated high singlet oxygen quantum yields, a critical parameter for effective PDT. The photophysical and photochemical properties of these compounds make them suitable as Type II photosensitizers, potentially offering a new avenue for cancer therapy, especially in treating tumors that are difficult to address with conventional treatments (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Degradation and Environmental Impact

The environmental fate and degradation mechanisms of sulfonylurea herbicides, which share structural similarities with the compound , have been studied to understand their persistence and mobility in soils. These studies are crucial for assessing the environmental impact of such compounds and for developing strategies to mitigate potential adverse effects on non-target species and ecosystems. Understanding the hydrolysis and degradation pathways can inform agricultural practices and environmental policies to ensure sustainable and safe use of herbicides (Braschi et al., 1997).

Properties

IUPAC Name

3-methoxy-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-22-10-12-23(13-11-22)20(24)17-8-6-16(7-9-17)15-21-28(25,26)19-5-3-4-18(14-19)27-2/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILUYNGEMSBMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>60.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.